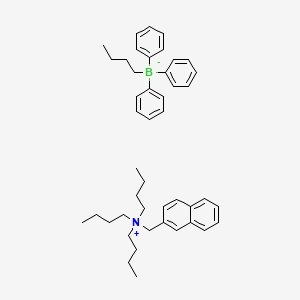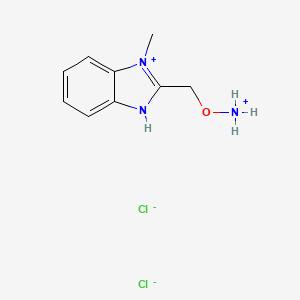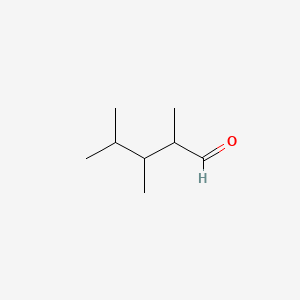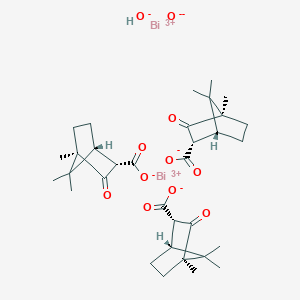
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is a complex organic compound that features both ammonium and borate groups. This compound is notable for its unique structure, which combines a naphthyl group with tributyl ammonium and butyltriphenyl borate moieties. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate typically involves the reaction of 2-naphthylmethyl chloride with tributylamine to form N-(2-naphthylmethyl)-N,N,N-tributyl ammonium chloride. This intermediate is then reacted with butyltriphenyl borate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ammonium and borate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthyl group can yield naphthoquinones, while substitution reactions can produce a variety of ammonium and borate derivatives .
Applications De Recherche Scientifique
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate exerts its effects involves its ability to participate in various chemical reactions. The naphthyl group can interact with different molecular targets, while the ammonium and borate groups facilitate the formation of new bonds. The pathways involved often include nucleophilic substitution and oxidative addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthylmethyl derivatives: Compounds like N-(2-Naphthylmethyl)-N,N-dimethylamine share structural similarities.
Ammonium borates: Compounds such as tetramethylammonium borate have similar functional groups.
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is unique due to its combination of naphthyl, ammonium, and borate groups, which provide distinct reactivity and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C45H60BN |
|---|---|
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
butyl(triphenyl)boranuide;tributyl(naphthalen-2-ylmethyl)azanium |
InChI |
InChI=1S/C23H36N.C22H24B/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-15,19H,4-9,16-18,20H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
Clé InChI |
BIXAHPDMDJSGDJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)







![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)

![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)


